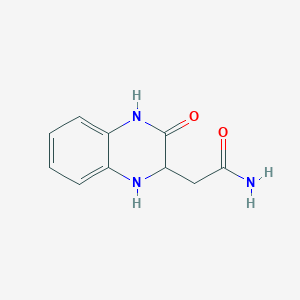

2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

Overview

Description

“2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide” is a chemical compound that belongs to the class of quinoxalines . Quinoxalines are nitrogen-containing heterocyclic derivatives known for their broad spectrum of biological and pharmaceutical applications .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of N-aryl-2-[(2R)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide have been synthesized by the condensation of substituted anilines with 3a,4-dihydrofuro[2,3-b]quinoxalin-2(3H)-one .

Scientific Research Applications

Analgesic and Anti-inflammatory Activities

A study by Alagarsamy et al. (2015) focused on the synthesis of novel 2-(substituted)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamides, which are structurally related to 2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide. These compounds were investigated for their analgesic, anti-inflammatory, and ulcerogenic index activities. One specific compound, 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamide, showed potent analgesic and anti-inflammatory activities, surpassing the reference standard diclofenac sodium, and displayed only mild ulcerogenic potential compared to aspirin (Alagarsamy et al., 2015).

Anticonvulsant Properties

In 2013, Ibrahim et al. designed and synthesized a series of 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(4-substitutedphenyl)acetamides to evaluate their anticonvulsant activity. The biological screening of these compounds revealed notable anticonvulsant activities in experimental mice, highlighting their potential as therapeutic agents for seizure disorders (Ibrahim et al., 2013).

Anticancer and Antimicrobial Agents

Ahmed et al. (2018) synthesized new substituted N-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl) acetamides with various primary amines. These compounds exhibited promising broad-spectrum antibacterial activity and appreciable antifungal activity. Additionally, their anticancer effects were evaluated, with some derivatives showing significant inhibitory activity against cancer cell lines (Ahmed et al., 2018).

Antibacterial and Antifungal Properties

Kumar et al. (2012) synthesized a series of 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide-based thiazolidinone derivatives. These compounds were evaluated for their antibacterial and antifungal activities, demonstrating significant effectiveness against various bacterial and fungal strains (Kumar et al., 2012).

Tautomerism and Optical Activity

Chapman (1966) and Woydowski et al. (1998) studied the tautomerism and optical activity of compounds related to this compound. These studies contribute to understanding the chemical behavior and properties of such compounds in different states, which is crucial for their application in scientific research (Chapman, 1966); (Woydowski et al., 1998).

Properties

IUPAC Name |

2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c11-9(14)5-8-10(15)13-7-4-2-1-3-6(7)12-8/h1-4,8,12H,5H2,(H2,11,14)(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLFQUAMGHIDFOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(C(=O)N2)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

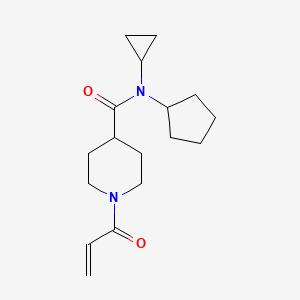

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,2S)-2-{[2-(tert-butylsulfanyl)ethyl]carbamoyl}cyclopropane-1-carboxylic acid](/img/structure/B2377822.png)

![N-(1H-benzo[d][1,2,3]triazol-5-yl)-6-hydroxypyrimidine-4-carboxamide](/img/structure/B2377823.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B2377829.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-bromobenzamide](/img/structure/B2377833.png)